Phenyl(1-phenyl-1H-1,2,4-triazol-3-yl)methanone
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Overview
Description
Phenyl(1-phenyl-1H-1,2,4-triazol-3-yl)methanone is a chemical compound with the molecular formula C15H11N3O. It is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(1-phenyl-1H-1,2,4-triazol-3-yl)methanone typically involves the reaction of phenylhydrazine with benzoyl chloride in the presence of a base, followed by cyclization to form the triazole ring . The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Phenyl(1-phenyl-1H-1,2,4-triazol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound amines .
Scientific Research Applications
Phenyl(1-phenyl-1H-1,2,4-triazol-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Phenyl(1-phenyl-1H-1,2,4-triazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Phenyl(1-phenyl-1H-1,2,4-triazol-3-yl)methanone can be compared with other triazole derivatives:
1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone: Similar structure but different substitution pattern on the triazole ring.
2,2′-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diphenol: Contains additional phenol groups, leading to different chemical and biological properties.
5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1H-tetrazoles: Another triazole derivative with distinct biological activities.
Biological Activity
Phenyl(1-phenyl-1H-1,2,4-triazol-3-yl)methanone, a compound belonging to the triazole family, has garnered interest in the scientific community due to its diverse biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H11N3O . The compound features a triazole ring that is known for its ability to interact with various biological targets, including enzymes and receptors. This interaction is attributed to the unique electronic and steric properties of the triazole moiety.
Biological Activities
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. This compound exhibits significant antibacterial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 32 μg/mL .
Anticancer Properties
Research indicates that triazole compounds possess anticancer potential. A study highlighted that derivatives similar to this compound exhibited cytotoxic effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The compound's ability to interfere with cancer cell proliferation makes it a candidate for further development in cancer therapeutics.
Anti-inflammatory Effects
Recent investigations have pointed towards the anti-inflammatory properties of triazole compounds. Specifically, this compound has shown potential in modulating inflammatory pathways. In experimental models of inflammation, it significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests its utility in treating inflammatory diseases.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include:
- Vilsmeier-Haack Reaction : This method allows for the introduction of the triazole ring through the reaction of hydrazones with phosphorus oxychloride and dimethylformamide under controlled temperatures .
- Copper-Catalyzed Reactions : Recent advancements in synthetic methods include copper-catalyzed reactions that facilitate the formation of triazole derivatives with high yields and selectivity .
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
Case Study 1: Antibacterial Activity
A study conducted by researchers evaluated the antibacterial efficacy of this compound against multiple bacterial strains. The results indicated a strong correlation between concentration and antibacterial activity, with notable effectiveness against resistant strains .
Case Study 2: Anticancer Activity
In vitro assays demonstrated that this compound induced apoptosis in specific cancer cell lines. The mechanism was linked to mitochondrial dysfunction and subsequent activation of caspases .
Case Study 3: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar triazole compounds in models of Alzheimer's disease. These studies suggested that such compounds could mitigate neuroinflammation and oxidative stress associated with neurodegenerative conditions .
Properties
CAS No. |
18011-20-6 |
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Molecular Formula |
C15H11N3O |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
phenyl-(1-phenyl-1,2,4-triazol-3-yl)methanone |
InChI |
InChI=1S/C15H11N3O/c19-14(12-7-3-1-4-8-12)15-16-11-18(17-15)13-9-5-2-6-10-13/h1-11H |
InChI Key |
MYEARXDRWUCMCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NN(C=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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